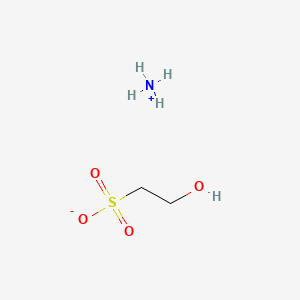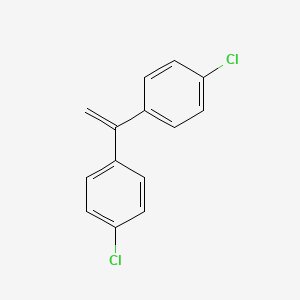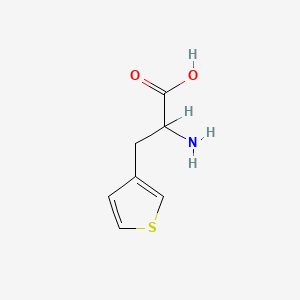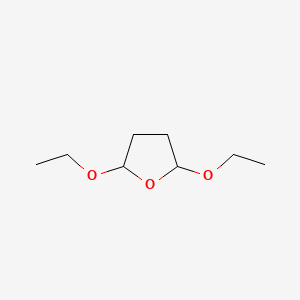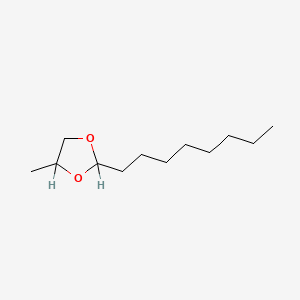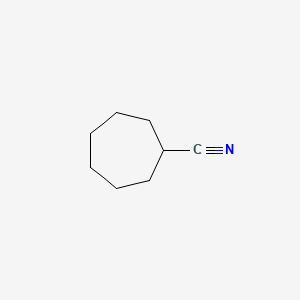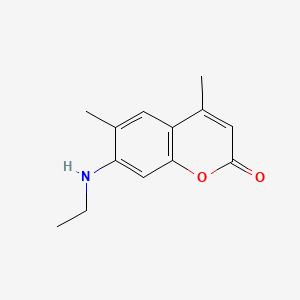
N-Lauroylsarcosine
Overview
Description
This compound is widely used in personal care products such as shampoos, toothpaste, and shaving foams due to its excellent foaming and cleansing properties . It is amphiphilic, meaning it has both hydrophobic and hydrophilic properties, which makes it effective in reducing surface tension and emulsifying oils.
Mechanism of Action
Target of Action
Lauroylsarcosine, also known as sarcosyl, is an anionic surfactant derived from sarcosine . It primarily targets proteins, particularly membrane proteins . The compound’s amphiphilic nature, due to the hydrophobic 12-carbon chain (lauroyl) and the hydrophilic carboxylate, allows it to interact with these proteins .
Mode of Action
Lauroylsarcosine interacts with its protein targets by denaturing them . This is facilitated by its anionic surfactant properties, which allow it to disrupt the structure of proteins, leading to their denaturation . Furthermore, it can coordinate with Zn (II) ions on the surface of minerals through carboxyl and carbonyl groups .
Biochemical Pathways
Lauroylsarcosine’s interaction with proteins affects various biochemical pathways. For instance, it has been used in lysing solutions, such as the cornet assay, and extends to lysing protoplasts for chromosomal DNA isolation from Streptococcus mutans . It also plays a crucial role in concentrated salt solutions, facilitating cell lysis in RNA purification protocols and membrane solubilization .
Result of Action
The primary result of Lauroylsarcosine’s action is the denaturation of proteins, leading to their disruption and potential loss of function . This property is utilized in various applications, such as the purification of membrane proteins . Additionally, it has been found to enhance the resonance light scattering intensity of proteins, which can be used for their detection .
Action Environment
The action of Lauroylsarcosine can be influenced by environmental factors such as pH and ionic strength. For instance, its carboxylate has a pKa of about 3.6 and is therefore negatively charged in solutions of pH greater than about 5.5 . Moreover, it has been reported that the weak resonance light scattering intensity of Lauroylsarcosine was greatly enhanced by the addition of proteins at pH 3.4 and ionic strength 1.2 10–3 .
Biochemical Analysis
Biochemical Properties
Lauroylsarcosine plays a crucial role in biochemical reactions, particularly in protein purification . It is used in the extraction and solubilization of membrane proteins . It interacts with proteins, enhancing their solubility and facilitating their recovery from cell extracts . The nature of these interactions is primarily driven by the amphiphilic properties of Lauroylsarcosine, which allow it to interact with both hydrophilic and hydrophobic regions of proteins .
Cellular Effects
Lauroylsarcosine has been shown to have significant effects on various types of cells. For instance, it has been used to permeabilize baker’s yeast cells, leading to an increase in assayable cellular catalase activity . In another study, it was found that Lauroylsarcosine greatly enhanced the weak Resonance Light Scattering (RLS) intensity of proteins, indicating its influence on protein function .
Molecular Mechanism
At the molecular level, Lauroylsarcosine exerts its effects through its interactions with biomolecules. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic regions of proteins, influencing their solubility and function . It does not precipitate and is commonly used in place of SDS .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lauroylsarcosine on proteins can change over time. For instance, the enhancement of RLS intensity by Lauroylsarcosine was observed to increase with time, indicating a temporal effect
Dosage Effects in Animal Models
While specific studies on the dosage effects of Lauroylsarcosine in animal models are limited, one study showed that Lauroylsarcosine was used to deliver pDNA encoding TGF-β1 shRNA to the lungs of mice with bleomycin-induced pulmonary fibrosis . This suggests that the effects of Lauroylsarcosine may vary with different dosages and in different biological contexts.
Metabolic Pathways
It is known that Lauroylsarcosine is derived from a natural fatty acid and the amino acid derivative sarcosine, suggesting that it may be involved in lipid and amino acid metabolism .
Transport and Distribution
Lauroylsarcosine has been shown to be transported and distributed within cells and tissues. For instance, it has been used to permeabilize baker’s yeast cells, suggesting that it can cross cell membranes
Preparation Methods
Synthetic Routes and Reaction Conditions: Lauroylsarcosine (sodium salt) is typically synthesized through the acylation of sarcosine with lauric acid, followed by neutralization with sodium hydroxide. The reaction is carried out in a four-necked flask equipped with a thermometer, stirrer, dropping funnel, and condenser. Lauric acid is dissolved in anhydrous methanol, and sodium bisulfate monohydrate is added as a catalyst. The mixture is heated at 80°C for several hours to complete the reaction .
Industrial Production Methods: In industrial settings, the production of lauroylsarcosine (sodium salt) involves similar steps but on a larger scale. The process includes the use of continuous reactors and automated systems to ensure consistent quality and yield. The final product is purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Lauroylsarcosine (sodium salt) primarily undergoes substitution reactions due to the presence of the amide and carboxylate groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include mild temperatures and neutral to slightly basic pH.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the lauroyl group.
Reduction Reactions: Reducing agents such as sodium borohydride can reduce the carbonyl group in the lauroyl chain.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions can yield carboxylic acids.
Scientific Research Applications
Comparison with Similar Compounds
Sodium Lauryl Sulfate: Both are anionic surfactants, but sodium lauryl sulfate is more commonly used and can be more irritating to the skin.
Sodium Cocoyl Isethionate: Another mild surfactant used in personal care products, known for its gentle cleansing properties.
Sodium Lauroyl Lactylate: Similar in function but derived from lactic acid, making it more suitable for sensitive skin.
Uniqueness: Lauroylsarcosine (sodium salt) is unique due to its mildness and biodegradability. It is less irritating compared to sodium lauryl sulfate and has better compatibility with the skin. Its ability to form stable vesicles and micelles also makes it valuable in drug delivery systems and other advanced applications .
Properties
IUPAC Name |
2-[dodecanoyl(methyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19/h3-13H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACYUWVYYTXETD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68003-46-3 (ammonium salt) | |
| Record name | Glycine, N-methyl-N-(1-oxododecyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7042011 | |
| Record name | N-Dodecanoyl-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | N-Lauroylsarcosine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17196 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
97-78-9 | |
| Record name | Lauroylsarcosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-methyl-N-(1-oxododecyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-LAUROYLSARCOSINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N-methyl-N-(1-oxododecyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Dodecanoyl-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-lauroylsarcosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAUROYL SARCOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIJ19P3L6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Lauroylsarcosine contribute to the synthesis of specific morphologies in materials like Hydroxyapatite and Calcium Carbonate?
A1: Lauroylsarcosine acts as a surfactant, influencing crystal growth by preferentially adsorbing onto specific crystal faces. This selective interaction modifies surface energies, leading to the formation of various morphologies. For instance, in Hydroxyapatite synthesis, increasing the concentration of Lauroylsarcosine shifts the morphology from oval to plate-like. [, ]
Q2: Can Lauroylsarcosine impact biological systems?
A2: Yes, research suggests Lauroylsarcosine can interact with biological systems. In a study, topical application of Lauroylsarcosine on mice skin induced scratching behavior, linked to histamine release from epidermal keratinocytes, but not mast cells, indicating its potential to modulate cellular responses. []
Q3: What is the molecular formula and weight of Lauroylsarcosine?
A3: Lauroylsarcosine has the molecular formula C15H29NO3 and a molecular weight of 271.4 g/mol. []
Q4: Is Lauroylsarcosine compatible with noble metals like gold and silver in nanomaterial synthesis?
A4: Research indicates compatibility. Lauroylsarcosine can function as a reducing agent and stabilizer in the synthesis of noble metal nanoparticles encapsulated within hollow silica nanospheres. []
Q5: Can Lauroylsarcosine inhibit corrosion in metallic materials?
A5: Studies have shown that Lauroylsarcosine can act as a corrosion inhibitor, specifically for Type 304L stainless steel. Its effectiveness is influenced by factors like concentration, chloride concentration, pH, and surface prepassivation. []
Q6: Can Lauroylsarcosine be used to create catalytic systems?
A6: Yes, Lauroylsarcosine has been successfully incorporated into metallomicellar systems for catalysis. For instance, a system using a cerium(III) complex and Lauroylsarcosine micelles exhibited enhanced catalytic activity in hydrolyzing bis(4-nitrophenyl) phosphate ester (BNPP) compared to a cationic counterpart. This highlights its potential in facilitating specific chemical reactions. []
A5: While the provided research doesn't delve deeply into computational studies on Lauroylsarcosine itself, there's a mention of using the Langmuir adsorption isotherm model to understand its adsorption behavior on cobalt surfaces. This suggests the applicability of computational models to analyze its interactions with other materials. []
Q7: Does the structure of Lauroylsarcosine impact its biological activity?
A7: Yes, structural variations can influence activity. Comparing Lauroylsarcosine with Sodium Lauryl Sulfate, another anionic surfactant, reveals differences in their antiviral activity against Herpes Simplex Virus. This suggests that subtle structural differences within this class of compounds can lead to varied interactions with biological targets and thus, different activity profiles. []
Q8: Can Lauroylsarcosine be incorporated into drug delivery systems?
A8: Research indicates its potential in drug delivery. For example, thermoreversible gel formulations containing Lauroylsarcosine have been explored as potential topical microbicides against sexually transmitted diseases. These formulations exhibited promising antiviral activity in both in vitro and in vivo models. []
Q9: Has the effectiveness of Lauroylsarcosine against specific pathogens been investigated?
A9: Yes, studies have explored its antimicrobial properties. For example, Lauroylsarcosine demonstrated potent inhibitory effects against Herpes Simplex Virus (HSV) in cell culture, highlighting its potential as a topical antiviral agent. [, ]
Q10: What are the safety implications of using Lauroylsarcosine in topical applications?
A10: While Lauroylsarcosine is generally considered safe for topical use, research highlights the importance of careful concentration considerations. One study revealed that a 1% Lauroylsarcosine ointment caused skin erythema and keratinocyte damage in rats, emphasizing the need for thorough safety evaluations for topical formulations. []
Q11: Can Lauroylsarcosine be used for targeted drug delivery?
A11: Research suggests it can be incorporated into targeted delivery systems. One study utilized Lauroylsarcosine in a lung-targeting lipopolyplex for delivering a therapeutic gene. This system demonstrated successful gene delivery and therapeutic efficacy in a mouse model of pulmonary fibrosis. []
Q12: What analytical techniques are commonly employed to study Lauroylsarcosine and its applications?
A12: Various techniques are used to characterize Lauroylsarcosine and its effects. Common methods include: * Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the morphology and size of nanoparticles synthesized using Lauroylsarcosine. [, , ] * Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy helps in identifying functional groups and characterizing the structure of materials. [, ] * Chromatography: Ion-exchange chromatography is used for the purification of Lauroylsarcosine. []
Q13: Does the solubility of Lauroylsarcosine change in the presence of carbon dioxide?
A13: Yes, research indicates that semifluorinated γ-cyclodextrin derivatives, synthesized using Lauroylsarcosine, show altered solubility in densified CO2. They can also form soluble complexes with certain surfactants in liquid CO2, suggesting a potential application in CO2-based systems. []
Q14: Can Lauroylsarcosine elicit an immune response?
A14: There is evidence suggesting potential immunogenic properties. In one study, immunization of cows with ferric enterobactin receptor (FepA) isolated using Lauroylsarcosine led to a significant increase in serum and milk immunoglobulin G (IgG) antibodies against FepA. This suggests that Lauroylsarcosine, or components extracted using it, can induce an immune response. []
Q15: What are some alternatives to Lauroylsarcosine in specific applications?
A15: Depending on the application, several alternatives to Lauroylsarcosine exist. * For synthesis: Other anionic surfactants, like Sodium Dodecyl Sulfate (SDS), can be used, although they may result in different morphologies of the synthesized materials. [, ]* For extraction: Triton X-100 is a common alternative, often used in combination with Lauroylsarcosine for protein extraction. [] * For corrosion inhibition: Compounds like 1,2-4 Triazole (TAZ) and potassium oleate (PO) have been explored as alternatives, with PO demonstrating better performance in some cases. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


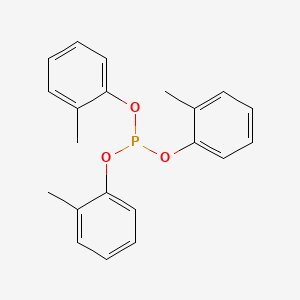

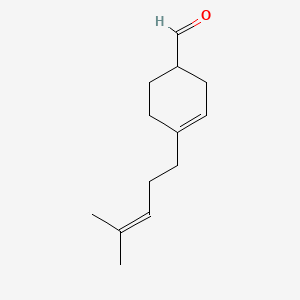
![Bis(1,2,2,6,6-pentamethyl-4-piperidyl) [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]butylmalonate](/img/structure/B1583653.png)
